molecular formula C8H14O3 B12863769 6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one

Cat. No.: B12863769
M. Wt: 158.19 g/mol
InChI Key: SFTIROHJJNZNJU-UHFFFAOYSA-N
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Description

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of an ethoxymethyl group attached to the dihydropyran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one can be achieved through various methods. One common approach involves the reaction of dihydropyran with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one involves its interaction with specific molecular targets. The ethoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one stands out due to its unique ethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications and research studies .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

6-(ethoxymethyl)oxan-3-one

InChI

InChI=1S/C8H14O3/c1-2-10-6-8-4-3-7(9)5-11-8/h8H,2-6H2,1H3

InChI Key

SFTIROHJJNZNJU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(=O)CO1

Origin of Product

United States

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